N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Alanine
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Overview
Description
N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Alanine: is a complex organic compound that features an oxirane ring, an ethoxycarbonyl group, and amino acid residues of L-isoleucine and L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Alanine typically involves the following steps:
Formation of the Oxirane Ring: The oxirane ring can be synthesized through the reaction of an appropriate alkene with a peracid, such as m-chloroperbenzoic acid, under controlled conditions.
Introduction of the Ethoxycarbonyl Group: This step involves the esterification of the oxirane intermediate with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Coupling with Amino Acids: The final step involves coupling the ethoxycarbonyl-oxirane intermediate with L-isoleucine and L-alanine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.
Major Products
Diols: From oxidation of the oxirane ring.
Alcohols: From reduction of the oxirane ring.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Alanine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of peptide-based drugs.
Biochemistry: It serves as a model compound for studying enzyme-catalyzed reactions involving oxirane rings.
Industrial Chemistry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Alanine involves its interaction with biological molecules:
Molecular Targets: It can interact with enzymes that catalyze the opening of the oxirane ring.
Pathways Involved: The compound may participate in metabolic pathways involving amino acid derivatives and peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
N-{[(2s,3s)-3-(Methoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Alanine: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Valyl-L-Alanine: Similar structure but with L-valine instead of L-isoleucine.
Uniqueness
N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Alanine is unique due to its specific combination of functional groups and amino acid residues, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H24N2O7 |
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Molecular Weight |
344.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S,3S)-3-ethoxycarbonyloxirane-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H24N2O7/c1-5-7(3)9(12(18)16-8(4)14(20)21)17-13(19)10-11(24-10)15(22)23-6-2/h7-11H,5-6H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t7-,8-,9-,10-,11-/m0/s1 |
InChI Key |
FCCIQOJEDMDETP-QHZLYTNSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1[C@H](O1)C(=O)OCC |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C1C(O1)C(=O)OCC |
Origin of Product |
United States |
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